molecular formula C10H10O2S2 B1297560 Bis(2-methyl-3-furyl)disulfide CAS No. 28588-75-2

Bis(2-methyl-3-furyl)disulfide

Cat. No. B1297560
CAS RN: 28588-75-2
M. Wt: 226.3 g/mol
InChI Key: OHDFENKFSKIFBJ-UHFFFAOYSA-N
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Description

Bis(2-methyl-3-furyl)disulfide is a volatile sulfur compound that is a key contributor to the meat-like aroma in cooked meat . It is a member of the class of furans that is disulfane in which both hydrogen’s are substituted by 2-methylfuran-3-yl groups .


Synthesis Analysis

A wide range of 2-methyl-3-furyl sulfide derivatives were synthesized by reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides . The synthesis process involves a mixture of bis (2-methyl-3-furyl)disulfide, NaBH4, compounds, and ethanol .


Molecular Structure Analysis

The molecular formula of this compound is C10H10O2S2 . The molecular weight is 226.32 . The IUPAC Standard InChIKey is ZZONAHHQTRFZLU-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound has an overall roasty, meat-like, sulfur-like odor . This compound showed the highest flavor dilution factors among the 29 odor-active volatiles prepared from thermally treated cystine/ribose solution .


Physical And Chemical Properties Analysis

This compound has a boiling point of 280°C . The refractive index is 1.572-1.583 . The density is 1.211 g/cm3 .

In Vivo

Bis(2-methyl-3-furyl)disulfide has been studied for its potential use in in vivo studies. It has been found to be effective in reducing inflammation and oxidative stress in animal models. It has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in mouse models.

In Vitro

Bis(2-methyl-3-furyl)disulfide has been studied for its potential use in in vitro studies. It has been found to be effective in reducing oxidative stress in cell culture models. It has also been studied for its potential use in drug screening, as it has been found to inhibit the growth of cancer cells in cell culture models.

Biological Activity

Bis(2-methyl-3-furyl)disulfide has been found to have a variety of biological activities. It has been found to be effective in reducing inflammation and oxidative stress in animal models. It has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in mouse models.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress in cell culture models. It has also been studied for its potential use in drug screening, as it has been found to inhibit the growth of cancer cells in cell culture models.

Advantages and Limitations for Lab Experiments

The advantages of using Bis(2-methyl-3-furyl)disulfide in lab experiments include its ability to reduce oxidative stress and inflammation in cell culture models. Additionally, it has been found to inhibit the growth of cancer cells in cell culture models. The limitations of using this compound in lab experiments include its lack of efficacy in in vivo studies, as well as its limited availability.

Future Directions

The potential future directions for research on Bis(2-methyl-3-furyl)disulfide include:
1.Further studies to determine the mechanism of action of this compound.
2.Studies to determine the efficacy of this compound in in vivo studies.
3.Studies to investigate the potential use of this compound in drug screening.
4.Studies to investigate the potential use of this compound in cancer therapy.
5.Studies to investigate the potential use of this compound in other therapeutic applications.
6.Studies to investigate the potential side effects of this compound.
7.Studies to investigate the potential toxicity of this compound.
8.Studies to investigate the potential pharmacokinetic and pharmacodynamic properties of this compound.
9.Studies to investigate the potential interactions of this compound with other drugs.
10.Studies to investigate the potential synergistic effects of this compound with other drugs.

Safety and Hazards

Bis(2-methyl-3-furyl)disulfide is harmful if swallowed and causes skin irritation and serious eye damage . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Biochemical Analysis

Biochemical Properties

Bis(2-methyl-3-furyl)disulfide is involved in various biochemical reactions, particularly those related to flavor and aroma production. It interacts with several enzymes and proteins, including those involved in the Maillard reaction, a non-enzymatic browning process that occurs during the cooking of food. This reaction involves the interaction of amino acids and reducing sugars, leading to the formation of complex flavor compounds. This compound is one of the key products of this reaction, contributing to the characteristic flavor of cooked meat .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interact with oral mucin, a glycoprotein found in saliva, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This interaction can alter the perception of flavor and aroma in the mouth . Additionally, this compound can induce secondary structural changes in mucin, further influencing its function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to proteins and enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, this compound has been shown to form complexes with oral mucin, influencing the release and perception of meat flavor in the mouth . The binding constants of this compound to mucin vary with pH levels, indicating a pH-dependent interaction mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to high temperatures or reactive chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of flavor perception and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance flavor perception without causing adverse effects. At high doses, it may exhibit toxic or adverse effects, such as irritation or damage to tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to flavor and aroma production. It is a product of the Maillard reaction and can interact with various enzymes and cofactors involved in this process. The compound can also influence metabolic flux and metabolite levels, contributing to the overall flavor profile of cooked foods .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its activity and function. For example, this compound can bind to oral mucin, affecting its distribution and the perception of flavor in the mouth .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall effects on cellular processes .

properties

IUPAC Name

2-methyl-3-[(2-methylfuran-3-yl)disulfanyl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDFENKFSKIFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)SSC2=C(OC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047673
Record name Bis(2-methyl-3-furyl)disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; roast, meaty aroma
Record name bis(2-Methyl-3-furyl) disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

277.00 to 280.00 °C. @ 760.00 mm Hg
Record name 3,3'-Dithiobis[2-methylfuran]
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name bis(2-Methyl-3-furyl) disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.146-1.154
Record name bis(2-Methyl-3-furyl) disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

28588-75-2
Record name Bis(2-methyl-3-furyl) disulfide
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Record name Bis(2-methyl-3-furyl) disulfide
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Record name Furan, 3,3'-dithiobis[2-methyl-
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Record name Bis(2-methyl-3-furyl)disulfide
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Record name 3,3'-dithiobis[2-methylfuran]
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Record name BIS(2-METHYL-3-FURYL) DISULFIDE
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Record name 3,3'-Dithiobis[2-methylfuran]
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The thiol produced in Example III is oxidized under mild conditions by dissolving 5 g of the thiol in 100 cc of hexane. The solution is placed in a 250 cc flask equipped with a sparger supplied by an air source, a stirrer, and a heater. Air is bubbled in at room temperature at a rate of 20 ml/minute during 20 hours. Solvent is replaced as required in order to maintain the original volume of solution. At the end of the reaction period the solvent is flash-evaporated and the resulting mixture is purified by column chromatography to yield 3 g of bis(2-methyl-3-furyl) disulfide.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
thiol
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Bis(2-methyl-3-furyl)disulfide form in food?

A2: this compound primarily originates from the thermal degradation of thiamine (Vitamin B1) during food processing [, ]. It can also form through the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during heating [, ]. For instance, in cooked ham, its formation is attributed to the Maillard reaction between sulfur-containing amino acids like cysteine or methionine with reducing sugars [].

Q2: Can the formation of this compound be controlled in food?

A3: Yes, research suggests that the formation of this compound can be influenced by controlling the levels of its precursors and adjusting processing conditions. For example, in citrus juices, limiting thermal degradation of thiamine can minimize the formation of this compound, which can negatively impact flavor [].

Q3: What is the chemical structure of this compound?

A3: this compound consists of two 2-methyl-3-furyl groups linked by a disulfide (S-S) bond.

Q4: How stable is the disulfide bond in this compound?

A5: The disulfide bond in this compound can be cleaved under certain conditions. Studies have shown that heating in the presence of hydrogen donors or antioxidants like BHT can lead to the formation of 2-methyl-3-furanthiol []. Hydrolysis in water can also break the disulfide bond, releasing thiols [].

Q5: Does this compound exhibit any antioxidant properties?

A6: While this compound itself doesn't appear to have strong antioxidant activity, its related compound, 2-methyl-3-furanthiol, formed through the disulfide bond cleavage, exhibits potent antioxidant properties []. It inhibits lipid peroxidation and scavenges tyrosyl radicals [].

Q6: What analytical techniques are commonly employed to identify and quantify this compound in food matrices?

A6: Various techniques are used for analyzing this compound, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A versatile technique for separating and identifying volatile compounds, including this compound, in complex mixtures [, , , , ].
  • Gas Chromatography-Olfactometry (GC-O): This method combines gas chromatography with human sensory evaluation, allowing researchers to correlate specific aromas with individual compounds eluting from the GC column [, , ].
  • Solid-Phase Microextraction (SPME): A simple and solvent-free extraction technique used to concentrate volatile compounds from a sample before GC analysis [, , ].
  • Aroma Extract Dilution Analysis (AEDA): This technique helps identify the most potent odorants in a complex mixture by repeatedly diluting an aroma extract and determining the flavor dilution factor at which a specific odor is no longer perceptible [, , ].

Q7: What are the potential research avenues for this compound?

A7: Further research on this compound could explore:

    Q8: Are there any known applications of this compound beyond the food industry?

    A9: While predominantly studied in the context of food flavor, its potential applications in other areas like fragrance development and pharmaceutical formulations are worth exploring. For instance, its role as a potential flavoring agent in chicken flavor seasoning powder is being explored [].

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